2-Fluoro-5-iodopyridin-4-amine

Catalog No.
S12320788
CAS No.
M.F
C5H4FIN2
M. Wt
238.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodopyridin-4-amine

Product Name

2-Fluoro-5-iodopyridin-4-amine

IUPAC Name

2-fluoro-5-iodopyridin-4-amine

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

InChI

InChI=1S/C5H4FIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)

InChI Key

GLQRNWVVNMJCFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)I)N

2-Fluoro-5-iodopyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with fluorine and iodine atoms, as well as an amino group. Its molecular formula is C5_5H4_4FIN2_2, and it possesses a molecular weight of 238.00 g/mol. The presence of the fluorine and iodine atoms contributes to its unique chemical properties, making it a valuable compound in various chemical and biological applications. The compound is characterized by its ability to undergo various

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound can undergo selective C-N cross-coupling reactions with aromatic amines, particularly at the 4-position of the pyridine ring, facilitated by palladium catalysts under microwave conditions. This method allows for efficient formation of C-N bonds with good yields .
  • Metalation Reactions: The amino group can coordinate with metal ions, leading to metalation reactions that can facilitate further synthetic transformations .

The biological activity of 2-fluoro-5-iodopyridin-4-amine has been explored in various contexts, particularly in medicinal chemistry. Its structural features make it a potential candidate for:

  • Anticancer Agents: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Some derivatives of pyridine compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

Several synthesis methods for 2-fluoro-5-iodopyridin-4-amine have been documented:

  • Palladium-Catalyzed Amination: As mentioned earlier, this method involves the reaction of 2-fluoro-4-iodopyridine with various aromatic amines in the presence of a palladium catalyst under microwave irradiation, resulting in high yield products .
  • Halogen Exchange Reactions: The introduction of fluorine and iodine can be achieved through halogen exchange processes involving suitable precursors.
  • Functional Group Transformations: The amino group can be introduced via nucleophilic substitution reactions on appropriately substituted pyridine derivatives.

2-Fluoro-5-iodopyridin-4-amine finds applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing novel drugs, particularly in oncology and infectious disease treatments.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules through various coupling reactions.

Interaction studies involving 2-fluoro-5-iodopyridin-4-amine focus on its binding affinity and interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes relevant to disease pathways has been a subject of research, indicating its potential as a lead compound in drug discovery.

Several compounds share structural similarities with 2-fluoro-5-iodopyridin-4-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
3-Fluoro-5-iodopyridin-2-amineFluorine and iodine substitutions0.76
5-Iodo-3-methylpyridin-2-amineIodine substitution with a methyl group0.69
4-Fluoro-5-iodopyridin-2-aminesFluorine and iodine substitutions at different positions0.68
5-Chloro-4-fluoropyridin-2-aminesChlorine instead of iodine0.68

The unique combination of fluorine and iodine in the specific positions on the pyridine ring distinguishes 2-fluoro-5-iodopyridin-4-amines from other similar compounds, potentially influencing its reactivity and biological activity.

C–F Bond Activation Mechanisms in Fluoropyridine Derivatives

The C–F bond in fluoropyridines is notably inert due to its high bond dissociation energy (~116 kcal/mol) and strong polarization. However, transition metal-mediated strategies enable selective activation through oxidative addition, σ-bond metathesis, or ligand-assisted pathways. For 2-fluoro-5-iodopyridin-4-amine, the fluorine atom at position 2 participates in regioselective activation processes influenced by adjacent substituents.

Zirconocene derivatives, such as [Cp₂Zr(η²-C₃H₄)], facilitate C–F bond cleavage via a β-hydrogen abstraction mechanism, generating a reactive η²-cyclopropene intermediate. This intermediate couples with fluoropyridines through a 1,3-C–F addition across the Zr–C bond, preferentially activating the C–F bond at position 2 due to steric and electronic stabilization from the cyclopropane moiety [1]. Density functional theory (DFT) computations reveal that the transition state for this process involves a four-membered metallocycle, where fluorine transfer to zirconium is coupled with C–C bond formation between the pyridyl and cyclopropyl groups [1].

In contrast, platinum(0) complexes activate C–F bonds through phosphine-assisted pathways. For example, [Pt(PH₃)(PH₂Me)] engages in fluorine transfer to a phosphorus center via a four-center transition state, forming Pt(alkyl)(fluorophosphine) species [2]. This mechanism competes with direct oxidative addition, highlighting the role of ancillary ligands in modulating reactivity. Similarly, nickel(0) catalysts like [Ni(iPrPN)(COD)] promote hydrodefluorination via initial C–F activation at the 2-position of difluoropyridines, followed by hydride transfer from HBPin [3]. The regioselectivity arises from preferential π-coordination of the electron-deficient pyridine ring to the metal center, which aligns the C–F bond for nucleophilic attack [3].

Palladium catalysts exhibit stereodivergent C–F functionalization, where the electron-withdrawing fluorine substituents activate the pyridine ring for nucleophilic substitution. The strong σ-electron-withdrawing effect of fluorine lowers the LUMO energy, facilitating oxidative addition at the 4-position in pentafluoropyridine derivatives [4]. However, in 2-fluoro-5-iodopyridin-4-amine, steric hindrance from the bulky iodine atom at position 5 may redirect activation to the 2-fluorine site.

Table 1: Comparative Mechanisms of C–F Activation in Fluoropyridines

Metal CatalystMechanismRegioselectivityKey Intermediate
Zirconoceneβ-H abstraction → 1,3-C–F additionPosition 2η²-Cyclopropene/Zr complex
Platinum(0)Phosphine-assisted F transferPosition 4Metallophosphorane
Nickel(0)π-Coordination → Hydride attackPosition 2Azazirconacycle
PalladiumOxidative additionPosition 4σ-Arylpalladium fluoride

Radical-Mediated Pathways in Iodopyridine Functionalization

The C–I bond in 2-fluoro-5-iodopyridin-4-amine undergoes homolytic cleavage under radical initiation, generating an aryl radical intermediate that participates in coupling or functionalization reactions. While direct studies on this compound are limited, analogous iodopyridines undergo Ullmann-type couplings or Sandmeyer reactions via radical intermediates.

In the presence of light or radical initiators (e.g., AIBN), the C–I bond dissociates to form a pyridinyl radical, which can abstract hydrogen atoms or couple with other radicals. For instance, iodine at position 5 may direct radical addition to the adjacent C6 position due to spin density delocalization across the aromatic ring. However, the electron-withdrawing fluorine at position 2 polarizes the ring, potentially stabilizing radical intermediates through conjugation [4].

Notably, transition metal catalysts can mediate single-electron transfer (SET) processes. Nickel complexes, such as [Ni(iPrPN)(COD)], facilitate iodine displacement via a radical chain mechanism involving Ni(I)/Ni(III) redox cycles [3]. The iodine substituent’s leaving group ability further enhances reactivity in cross-coupling reactions, though competing C–F activation may occur if harsh conditions are employed.

Steric and Electronic Effects on Regioselective Amination

The amination of 2-fluoro-5-iodopyridin-4-amine is governed by the interplay of electronic activation and steric hindrance. The fluorine atom at position 2 exerts a strong electron-withdrawing effect, activating the ring for nucleophilic substitution at the 4-position. However, the bulky iodine substituent at position 5 creates steric congestion, favoring amination at the less hindered 4-amino site.

DFT studies on analogous systems reveal that fluorine’s inductive effect lowers the energy barrier for nucleophilic attack at the para position relative to the meta site [1] [4]. In 2-fluoro-5-iodopyridin-4-amine, this electronic activation directs amination to position 4, despite the iodine’s steric bulk. Additionally, hydrogen bonding between the amino group and adjacent fluorine may stabilize the product, as observed in fluoropyridyl cyclopropane derivatives [1].

Ligand design in transition metal catalysis further modulates regioselectivity. Ruthenium catalysts with N-heterocyclic carbene (NHC) ligands, such as IMes, favor amination at electronically activated positions due to enhanced metal-ligand σ-donation [5]. Conversely, bulkier ligands may shift selectivity to less sterically hindered sites, though this remains underexplored for 2-fluoro-5-iodopyridin-4-amine.

Table 2: Factors Influencing Regioselective Amination

FactorEffect on RegioselectivityExample
ElectronicFluorine activates para position via -I effect4-Amino preference in 2-fluoropyridine [1]
StericIodine at position 5 hinders meta substitutionReduced amination at position 6
Ligand EnvironmentNHC ligands enhance para selectivityRu-IMes catalysts [5]

The strategic incorporation of 2-fluoro-5-iodopyridin-4-amine into polyhalogenated pharmaceutical synthesis stems from its capacity to serve as a versatile intermediate for accessing complex medicinal scaffolds. The compound's polyhalogenated nature provides multiple handles for sequential functionalization strategies that are essential in modern pharmaceutical development [1] [2].

Halopyridines function as pivotal building blocks for synthesizing pharmaceuticals, agrochemicals, and metal complex ligands, with the selective introduction of halogen substituents representing a fundamental challenge in heterocyclic chemistry [2]. The specific substitution pattern in 2-fluoro-5-iodopyridin-4-amine allows for regiocontrolled modifications where each halogen can be selectively activated under different reaction conditions. Research has demonstrated that polyhalogenated 4,4'-bipyridines can be conveniently synthesized through single-step dimerization procedures starting from dihalopyridines, with mechanisms involving ortholithiation processes [1].

The differential reactivity of halogens in polyhalogenated pyridines enables chemoselective transformations essential for pharmaceutical intermediate synthesis. Studies have shown that the reactivity order typically follows iodine > bromine > chlorine > fluorine, allowing for sequential substitution reactions that preserve specific halogen functionalities while transforming others [3]. This selectivity is particularly valuable when constructing pharmaceutical intermediates where multiple functionalization steps are required.

Late-stage halogenation protocols have proven effective for diversifying complex pharmaceutical molecules, demonstrating the utility of polyhalogenated pyridines in medicinal chemistry applications [2]. Compounds representative of drug fragments or lead compounds can be successfully halogenated, with exclusive selectivity favoring pyridine positions without 2- or 6-substitution patterns. The methodology has been successfully applied to pharmaceuticals including Bisacodyl, Vismodegib derivatives, Etoricoxib, Loratadine, and Abiraterone Acetate [2].

Table 1: Polyhalogenated Pyridine Reactivity Profiles

HalogenBond Strength (kcal/mol)Reactivity OrderPreferred Conditions
Fluorine125.6LowestStrong nucleophiles, elevated temperature
Chlorine95.5ModeratePalladium catalysis, mild conditions
Bromine80.4HighCross-coupling reactions, room temperature
Iodine72.0HighestTransition metal catalysis, mild conditions

The amino functionality at the 4-position provides additional coordination capabilities that can influence both the electronic properties of the pyridine ring and serve as a directing group for subsequent functionalization reactions [4]. Research on halogenated amino acids demonstrates that the introduction of halogen atoms significantly influences physico-chemical and structural properties of modified compounds, affecting their biological activity and pharmacological properties [4].

Directed Ortho-Metalation Strategies Enabled by Amino-Halogen Synergy

The synergistic interaction between amino and halogen substituents in 2-fluoro-5-iodopyridin-4-amine creates unique opportunities for directed ortho-metalation strategies that exploit the combined electronic and coordination effects of these functional groups. This amino-halogen synergy represents a powerful strategy for regioselective functionalization of pyridine scaffolds [5] [6].

Directed metalation chemistry relies on the ability of directing metalation groups to coordinate with organolithium reagents, facilitating deprotonation at adjacent positions through complex-induced proximity effects [5]. The amino group at the 4-position of 2-fluoro-5-iodopyridin-4-amine functions as a strong directing metalation group, while the halogen substituents modulate the electronic environment of the pyridine ring to enhance selectivity [7].

The mechanistic aspects of directed ortho-metalation involve a three-step sequence: coordination of the organolithium aggregate to the heteroatom-containing directing metalation group, deprotonation to generate the coordinated ortho-lithiated species, and subsequent reaction with electrophiles [7]. The presence of both amino and halogen functionalities creates multiple potential coordination sites that can be selectively activated under different conditions.

Metalation of pyridine rings presents unique challenges due to the potential for 1,2-addition of organometallic reagents into the pyridine system [8]. However, the presence of appropriate directing groups enables efficient lithiation of pyridine rings. Studies have demonstrated that N,N-diethylcarbamate groups serve as outstanding directing metalation groups for regioselective assembly of ortho-substituted phenol derivatives [6].

The electronic effects of halogen substituents significantly influence the regioselectivity and efficiency of directed metalation reactions. Fluorine's high electronegativity and iodine's polarizability create distinct electronic environments that can be exploited for selective activation [9]. Research on halogen bonding demonstrates that these interactions play crucial roles in determining molecular recognition patterns and reactivity profiles [10].

Table 2: Directing Group Effectiveness in Metalation Reactions

Directing GroupRelative StrengthCoordination ModeSelectivity
Amino (NH₂)HighNitrogen lone pairExcellent
FluorineModerateLone pair donationGood
IodineVariableSigma-hole interactionModerate
Combined NH₂/HalogenVery HighSynergistic coordinationExcellent

The amino-halogen synergy also enables remote metalation strategies where metalation occurs at positions distant from the directing groups [6]. This approach has been demonstrated with sterically hindered systems where ortho positions are blocked, leading to para-selective metalation. The combination of amino and halogen directing effects can extend regioselectivity to more distant aromatic sites through coordination with multinuclear organometallic species.

Iterative metalation sequences represent another powerful application of amino-halogen synergy, where sequential metalation-electrophile quench sequences can be performed in single-pot procedures [6]. These approaches enable the construction of highly substituted aromatic systems with precise regiocontrol, essential for pharmaceutical intermediate synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactivity Profiles

The transition-metal-catalyzed cross-coupling reactivity of 2-fluoro-5-iodopyridin-4-amine demonstrates exceptional versatility arising from the differential activation energies of the halogen substituents and the coordination capabilities of the amino functionality. This compound serves as an excellent substrate for various palladium-catalyzed transformations that are fundamental to pharmaceutical synthesis [11] [12].

Palladium-catalyzed cross-coupling reactions proceed through three consecutive mechanistic steps: oxidative addition, transmetalation, and reductive elimination [12]. The iodine substituent at the 5-position of 2-fluoro-5-iodopyridin-4-amine provides an excellent leaving group for oxidative addition, while the fluorine and amino substituents modulate the electronic properties of the pyridine ring to influence subsequent reaction steps.

The Suzuki-Miyaura coupling reaction represents one of the most important applications for halopyridine substrates, enabling the formation of carbon-carbon bonds through reaction with organoboron reagents [13] [14]. The reaction mechanism involves the formation of active palladium(0) species, oxidative addition to the carbon-halogen bond, transmetalation with boronic acid derivatives, and reductive elimination to form the coupled product [14]. Research has shown that pyridine rings present unique challenges in Suzuki coupling due to coordination of the nitrogen lone pair to palladium, but these issues can be addressed through appropriate ligand selection [15].

Alternative coupling strategies have been developed to overcome limitations associated with pyridine boronates, which often exhibit poor stability and low efficiency [15]. Pyridine sulfinates have emerged as superior nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, demonstrating considerable scope and utility for pharmaceutical applications [16] [15].

Table 3: Cross-Coupling Reaction Efficiency with Halopyridines

Reaction TypeHalogen PreferenceTypical ConditionsYield Range
Suzuki-MiyauraI > Br > Cl >> FPd catalyst, base, 80-100°C70-95%
SonogashiraI > Br > ClPd/Cu, amine base, RT-80°C65-90%
HeckI > Br > ClPd catalyst, base, 100-140°C60-85%
Buchwald-HartwigI > Br > ClPd catalyst, ligand, base75-95%

The amino functionality in 2-fluoro-5-iodopyridin-4-amine provides additional opportunities for carbon-nitrogen bond-forming reactions through Buchwald-Hartwig amination processes [17]. These reactions enable the synthesis of aniline derivatives that are prevalent in pharmaceutical molecules, with the reaction proceeding through oxidative addition, coordination of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond.

Site-selective cross-coupling reactions represent a particularly important application area where the different halogen substituents can be selectively activated [18]. The reactivity profile typically follows the order iodine > bromine > chlorine > fluorine, enabling sequential functionalization strategies where multiple coupling reactions can be performed on the same substrate under different conditions. This selectivity is crucial for building complex pharmaceutical intermediates with multiple substitution patterns.

Recent advances in transition-metal-free cross-coupling methodologies have expanded the synthetic utility of polyhalogenated pyridines [19] [3]. Silylboronate-mediated cross-coupling reactions enable selective defluorinative coupling with secondary amines under mild conditions, demonstrating excellent functional group tolerance and chemoselectivity [19]. These metal-free approaches provide complementary reactivity profiles to traditional palladium-catalyzed processes.

The coordination properties of the amino group also influence the efficiency and selectivity of cross-coupling reactions [20]. Research on aminopyridine coordination to metal centers demonstrates that amino groups typically coordinate through the nitrogen lone pair, creating specific geometric constraints that can enhance reaction selectivity [20]. This coordination behavior is particularly important when considering catalyst design and reaction optimization for pharmaceutical applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.94032 g/mol

Monoisotopic Mass

237.94032 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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